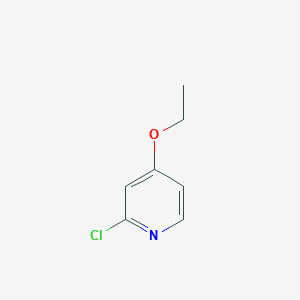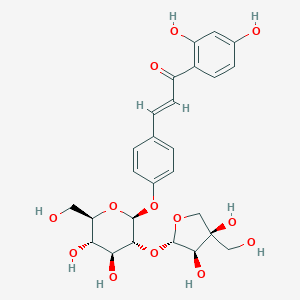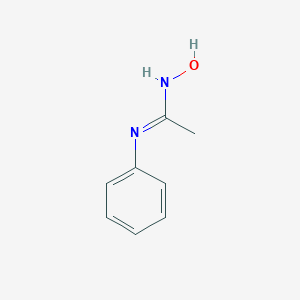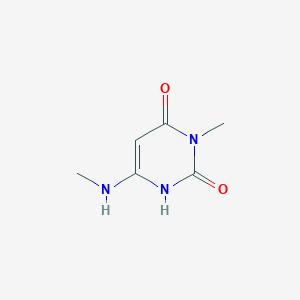
2-Chlor-4-ethoxypyridin
Übersicht
Beschreibung
2-Chloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-ethoxypyridine is 1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-ethoxypyridine is a solid substance that is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Medikamenten
„2-Chlor-4-ethoxypyridin” wird bei der Synthese verschiedener biologisch aktiver Verbindungen verwendet. Es dient als ein wichtiges Zwischenprodukt bei der Herstellung von chlorierten Medikamenten, die für die Behandlung einer Reihe von Krankheiten von Bedeutung sind. Das Vorhandensein von Chlor kann die Wirksamkeit und Selektivität von Pharmazeutika verbessern .
Nichtlineare optische (NLO) Materialien
Diese Verbindung ist auch an der Synthese von Materialien mit nichtlinearen optischen Eigenschaften beteiligt. Diese Materialien sind für Anwendungen wie optisches Schalten, Modulation und Telekommunikationssysteme unerlässlich .
Induktion von Parthenokarpie bei Früchten
In der landwirtschaftlichen Forschung wurden Derivate von „this compound” auf ihre Rolle bei der Induktion von Parthenokarpie, der Entwicklung von Früchten ohne Befruchtung, untersucht, was die Fruchtqualität und den Ertrag verbessern kann .
Analgetika und Antiparkinsonmittel
Derivate von „this compound” wurden auf ihre möglichen analgetischen und antiparkinsonischen Aktivitäten untersucht, die neue Möglichkeiten für therapeutische Wirkstoffe eröffnen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-ethoxypyridine is the pyridine ring structure within the compound . The chlorine atom in 2-Chloro-4-ethoxypyridine can undergo substitution reactions with various nucleophiles to replace the chlorine atom with another group . This allows for the formation of substituted pyridine derivatives .
Mode of Action
2-Chloro-4-ethoxypyridine interacts with its targets through several key mechanisms. The chlorine atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives . The ethoxy group in 2-Chloro-4-ethoxypyridine can participate in ether formation reactions, especially in the presence of strong bases or acid catalysts . This can lead to the formation of cyclic ethers or acyclic ethers . The pyridine ring in 2-Chloro-4-ethoxypyridine can undergo metalation reactions with strong bases or metal reagents, leading to the formation of metal complexes .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-ethoxypyridine are primarily related to its reactivity. The compound can undergo various redox reactions depending on the reaction conditions and the presence of other reagents . For instance, it can be oxidized to form pyridine N-oxide derivatives or reduced to form dihydropyridine derivatives . The ethoxy group in 2-Chloro-4-ethoxypyridine can participate in condensation reactions, such as acylation or alkylation reactions, leading to the formation of more complex molecules .
Result of Action
The molecular and cellular effects of 2-Chloro-4-ethoxypyridine’s action are largely dependent on the specific reactions it undergoes. For instance, the formation of substituted pyridine derivatives could potentially alter cellular processes or pathways . The formation of cyclic or acyclic ethers could also have significant effects, depending on the specific ether formed .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-ethoxypyridine can be influenced by various environmental factors. For instance, the presence of strong bases or acid catalysts can promote ether formation reactions . Similarly, the presence of strong bases or metal reagents can facilitate metalation reactions . The specific conditions under which these reactions occur could potentially influence the compound’s overall action and efficacy.
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and can vary widely
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking
Dosage Effects in Animal Models
It is possible that this compound could have threshold effects or toxic or adverse effects at high doses
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins and could have effects on its localization or accumulation
Subcellular Localization
It is possible that this compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Eigenschaften
IUPAC Name |
2-chloro-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQTZYEMRJMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355775 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-50-9 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)





